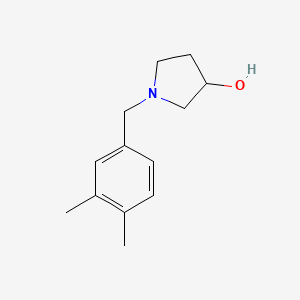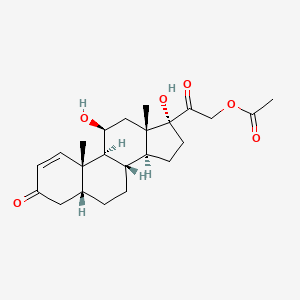
5beta-4,5-Dihydro Prednisolone 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-4,5-Dihydro Prednisolone 21-Acetate: is a synthetic corticosteroid derivative of prednisolone. It is characterized by its molecular formula C23H32O6 and a molecular weight of 404.497 g/mol . This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-4,5-Dihydro Prednisolone 21-Acetate involves several key steps, including the protection of keto groups, reduction reactions, and esterification. One common method includes:
3,20-Keto Protective Reaction: Protecting the keto groups to prevent unwanted reactions.
11-Keto Reduction Reaction: Reducing the 11-keto group to form the desired intermediate.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group to form the acetate.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5beta-4,5-Dihydro Prednisolone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5beta-4,5-Dihydro Prednisolone 21-Acetate is used as a reference material and in the development of analytical methods.
Biology: In biological research, it serves as a tool to study the effects of corticosteroids on cellular processes and gene expression.
Medicine: Medically, it is investigated for its potential anti-inflammatory and immunosuppressive properties, similar to other corticosteroids .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting inflammatory and autoimmune conditions.
Mécanisme D'action
The mechanism of action of 5beta-4,5-Dihydro Prednisolone 21-Acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Prednisolone: A closely related corticosteroid with similar anti-inflammatory properties.
Prednisone: Another corticosteroid that is metabolically converted to prednisolone in the body.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Uniqueness: 5beta-4,5-Dihydro Prednisolone 21-Acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other corticosteroids .
Propriétés
Formule moléculaire |
C23H32O6 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[2-[(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,14,16-18,20,26,28H,4-5,7,9-12H2,1-3H3/t14-,16+,17+,18+,20-,21+,22+,23+/m1/s1 |
Clé InChI |
MIADTLIIMJZOKZ-PMBJRREOSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(C=CC(=O)C4)C)O)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(C=CC(=O)C4)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


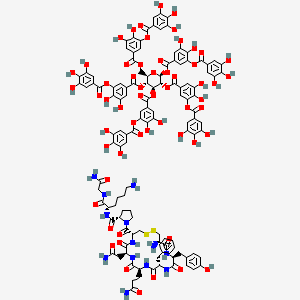
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
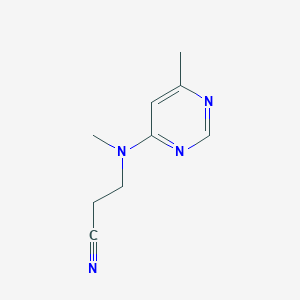
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
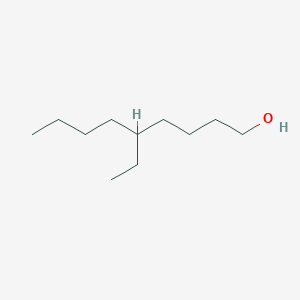
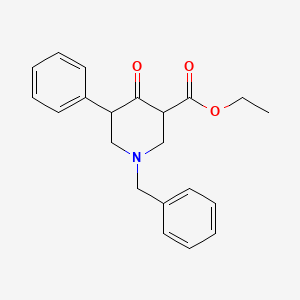
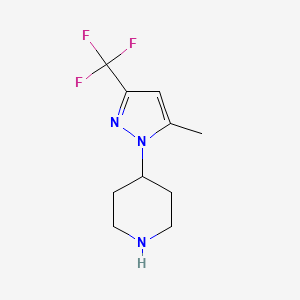
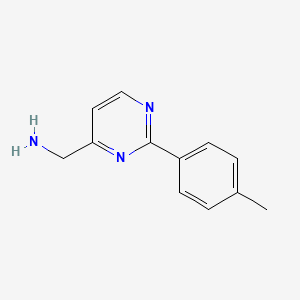
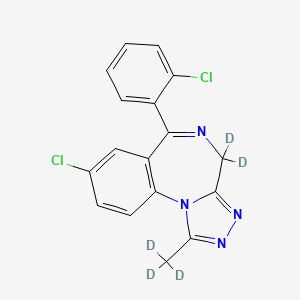
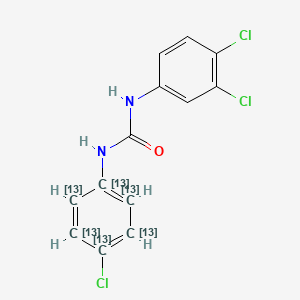
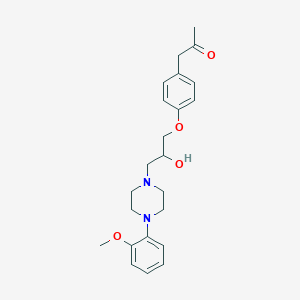
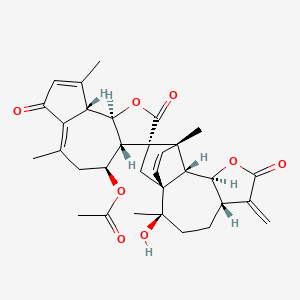
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
